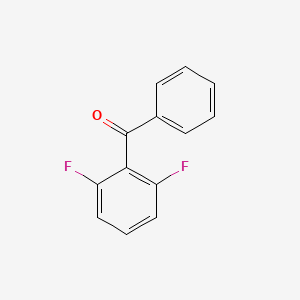

2,6-Difluorobenzophenone

Descripción

Propiedades

IUPAC Name |

(2,6-difluorophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O/c14-10-7-4-8-11(15)12(10)13(16)9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTRGJHDNHIPMEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207928 | |

| Record name | 2,6-Difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59189-51-4 | |

| Record name | (2,6-Difluorophenyl)phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59189-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059189514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-difluorobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIFLUOROBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E47625TKQ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Reaction Details:

- Reactants:

- 2,6-Difluorobenzoyl chloride

- Aromatic compounds such as toluene, anisole, or phenoxyacetophenone

- Catalyst: Aluminum chloride (AlCl₃)

- Solvent: Anhydrous conditions are typically maintained.

- Reaction Conditions: The reaction proceeds at moderate temperatures.

Mechanism:

- The aromatic compound reacts with 2,6-difluorobenzoyl chloride in the presence of AlCl₃.

- The electrophilic substitution results in the formation of this compound derivatives.

Thermal Condensation with Diphenols

This method utilizes silylated diphenols and avoids high-boiling solvents, making it an environmentally friendly approach.

Outcome:

- The process yields homopolyethers or copolyethers with pendant functional groups.

- This method is particularly useful for producing polyethers with high molecular weights and specific thermal properties.

Organometallic Synthesis

In this approach, organometallic reagents are used to activate carbon-fluorine bonds in this compound.

Reaction Details:

- Reactants:

- Tetra(trimethylphosphine)cobalt(0)

- This compound

- Solvent: Pentane

- Reaction Conditions: Room temperature (298 K) for 24 hours.

Mechanism:

- The cobalt(0) complex facilitates the activation of C–F bonds.

- The reaction yields a cobalt-coordinated complex with distorted tetrahedral geometry.

Key Observations:

- Bond lengths: Co–O = 1.896 Å; Co–C = 2.049 Å.

- Crystalline products are obtained after filtration and cooling.

Data Table: Key Parameters for Synthesis

| Method | Reactants | Catalyst | Temperature | Yield/Outcome |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 2,6-Difluorobenzoyl chloride + Aromatic Compounds | AlCl₃ | Moderate | Substituted benzophenones |

| Thermal Condensation | Silylated diphenols + this compound | None | High | High-molecular-weight polyethers |

| Organometallic Synthesis | Tetra(trimethylphosphine)cobalt(0) + this compound | None | Room temperature | Cobalt-coordinated complexes |

Análisis De Reacciones Químicas

Types of Reactions

2,6-Difluorobenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Reduction Reactions: The carbonyl group in this compound can be reduced to form the corresponding alcohol.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products

Substitution Reactions: Products include various substituted benzophenones depending on the nucleophile used.

Reduction Reactions: The major product is 2,6-difluorobenzhydrol.

Oxidation Reactions: Major products include 2,6-difluorobenzoic acid and other oxidized derivatives.

Aplicaciones Científicas De Investigación

Photochemistry

Photoinitiators in Polymerization

2,6-Difluorobenzophenone is utilized as a photoinitiator in photopolymerization processes. Its ability to absorb ultraviolet light allows it to initiate polymerization reactions effectively. This property is particularly useful in the production of coatings, adhesives, and dental materials where UV curing is employed. The compound's efficiency as a photoinitiator can be attributed to its structural characteristics that facilitate energy transfer during the polymerization process.

Organic Synthesis

Selective Bond Activation

Research has demonstrated that this compound can participate in selective C-H and C-F bond activation reactions when treated with specific metal catalysts such as cobalt complexes. These reactions are significant in synthetic organic chemistry as they allow for the formation of complex molecules with high selectivity. For instance, studies have shown that using Co(PMe₃)₄ can preferentially activate C-F bonds, yielding products with high efficiency .

Cyclometalation Reactions

The compound has been investigated for its role in cyclometalation reactions, where it can form stable complexes with transition metals. This property is essential for developing new synthetic pathways to create functionalized aromatic compounds. The thermodynamic and kinetic analyses conducted on these reactions provide insights into optimizing conditions for desired product yields .

Material Science

Polymerization Studies

In material science, this compound has been studied in the context of polymerization reactions involving bisphenol A. The cyclization reactions that occur during nucleophilic displacement polymerization have been analyzed to understand the size distribution and characteristics of cyclic oligomers formed . This research highlights the compound's potential in developing advanced materials with tailored properties.

Case Study 1: Photopolymerization Applications

In a study examining photoinitiators for UV-curable coatings, this compound was compared against other common photoinitiators. The findings indicated that it exhibited superior performance in terms of curing speed and final film properties, making it an attractive option for industrial applications.

Case Study 2: C-H Activation Mechanisms

Research focused on the mechanisms of C-H activation using this compound revealed insights into reaction pathways influenced by various metal catalysts. The study provided a detailed analysis of yield variations based on catalyst choice and reaction conditions, offering valuable guidelines for chemists aiming to utilize this compound in synthetic methodologies .

Mecanismo De Acción

The mechanism of action of 2,6-Difluorobenzophenone involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes by binding to their active sites. Additionally, it can interact with proteins and other biomolecules, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Physical and Chemical Properties

Notes:

- 4,4'-Difluorobenzophenone is a crystalline solid with low melting point (45–47°C), making it suitable for polymer processing .

- This compound’s ortho-fluorine substitution creates steric hindrance, reducing symmetry and limiting crystallinity compared to para-substituted isomers .

Actividad Biológica

2,6-Difluorobenzophenone (DFBP) is an organic compound characterized by its unique structural features, including two fluorine atoms positioned at the 2 and 6 positions of the benzophenone structure. This compound has garnered attention in various fields due to its potential biological activities, particularly in relation to its interactions with enzymes and receptors. This article provides a detailed overview of the biological activity of DFBP, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₈F₂O, with a molecular weight of 218.2 g/mol. The presence of fluorine atoms significantly influences its physical and chemical properties, enhancing lipophilicity and potentially affecting its biological interactions due to the electron-withdrawing nature of fluorine.

The biological activity of DFBP is primarily attributed to its ability to interact with various biological targets. The compound can undergo hydrolysis to release acetic acid and the corresponding phenol, which may interact with enzymes or receptors involved in biochemical pathways. The fluorine atoms enhance the stability and reactivity of DFBP, allowing it to participate in diverse biochemical interactions.

Biological Activity Overview

Research indicates that DFBP exhibits several biological activities:

- Enzyme Inhibition : DFBP has been studied for its potential to inhibit specific enzymes, which can influence metabolic pathways.

- Receptor Interaction : The compound may interact with various receptors, affecting signaling pathways crucial for cellular function.

- Antimicrobial Activity : Preliminary studies suggest that DFBP might possess antimicrobial properties, although further research is needed to confirm these effects.

Data Table: Biological Activities of this compound

Case Studies

-

Enzyme Inhibition Study :

A study conducted by researchers aimed at evaluating the inhibitory effects of DFBP on cytochrome P450 enzymes showed promising results. The findings indicated that DFBP could significantly inhibit CYP3A4 activity, a crucial enzyme involved in drug metabolism. -

Receptor Interaction Analysis :

Another study focused on the interaction between DFBP and estrogen receptors. The results suggested that DFBP could act as a selective estrogen receptor modulator (SERM), influencing estrogenic activity in target tissues. -

Antimicrobial Testing :

A preliminary investigation into the antimicrobial properties of DFBP revealed that it exhibited moderate antibacterial activity against certain strains of bacteria, indicating its potential use as an antimicrobial agent.

Comparative Analysis with Similar Compounds

Understanding the uniqueness of DFBP can be enhanced by comparing it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 4,4'-Difluorobenzophenone | C₁₃H₈F₂O | Fluorine atoms at different positions |

| Benzophenone | C₁₄H₁₀O | No fluorine substitution; serves as a baseline |

| 2-Acetoxy-2',6'-difluorobenzophenone | C₁₄H₁₂F₂O | Contains an acetoxy group; different biological implications |

Q & A

Q. What are the established synthetic routes for 2,6-Difluorobenzophenone, and how do reaction conditions influence isomer purity?

this compound is typically synthesized via Friedel-Crafts acylation, where fluorobenzene derivatives react with acyl chlorides under Lewis acid catalysis (e.g., AlCl₃). Isomer purity depends on reaction temperature, stoichiometric ratios of fluorinated precursors, and solvent polarity. For example, lower temperatures (<0°C) favor selective para-substitution in fluorobenzene derivatives, reducing byproducts like 2,4- or 3,4-difluorinated isomers . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical for isolating the 2,6-isomer ≥98% purity .

Q. Which analytical techniques are recommended for assessing the purity of this compound in research settings?

- Gas Chromatography (GC): Used for rapid quantification of volatile impurities (>97% purity threshold) .

- High-Performance Liquid Chromatography (HPLC): Effective for separating non-volatile byproducts, especially when paired with photodiode array detection (PDA) for UV-active compounds .

- ¹⁹F-NMR Spectroscopy: Provides structural confirmation and quantifies fluorinated impurities using certified standards (e.g., 4,4′-Difluorobenzophenone as an internal reference) .

Q. What safety protocols are critical when handling this compound in laboratory environments?

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats due to its irritant properties (Risk Code: Xi) .

- Ventilation: Use fume hoods to avoid inhalation of fine powders (WGK 3.0 hazard classification) .

- Storage: Keep in airtight containers at room temperature, away from oxidizing agents .

Advanced Research Questions

Q. How does the crystal structure of this compound-containing complexes inform their reactivity in catalytic applications?

Single-crystal X-ray diffraction studies reveal that this compound acts as a β-coordinated ligand in organometallic complexes (e.g., cobalt(0)-trimethylphosphine systems), forming distorted tetrahedral geometries. The Co–O bond length (1.896 Å) and Co–C distance (2.049 Å) indicate moderate electron donation, making it suitable for C–F bond activation in catalytic cycles . Such structural insights guide the design of fluorinated ligands for transition-metal catalysts in cross-coupling reactions.

Q. What strategies can resolve contradictions in spectroscopic data when characterizing fluorinated byproducts in this compound reactions?

- Isotopic Labeling: Use ¹³C-labeled precursors to distinguish overlapping signals in ¹H/¹³C-NMR spectra.

- 2D NMR Techniques: Employ HSQC and HMBC to assign fluorine-coupled peaks in complex mixtures .

- Computational Modeling: Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes to identify misassigned byproducts .

Q. How does the electronic configuration of this compound influence its role as a ligand in transition metal complexes?

The electron-withdrawing fluorine substituents lower the π-electron density of the benzophenone moiety, enhancing its ability to stabilize low-oxidation-state metals (e.g., Co⁰ or Ni⁰). This electronic tuning facilitates oxidative addition steps in catalytic cycles, particularly in C–F bond functionalization reactions .

Methodological Considerations

- Handling Isomer Contamination: Use preparative GC or recrystallization (ethanol/water) to separate 2,6-isomers from 2,4- or 4,4′-difluorinated analogs .

- Quantitative Analysis: Calibrate ¹⁹F-NMR with TraceCERT® standards (e.g., 4,4′-Difluorobenzophenone) to achieve ±0.5% accuracy in impurity quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.